Cas no 1370604-93-5 (6-Fluoro-3-phenylchroman-4-one)

6-フルオロ-3-フェニルクロマン-4-オンは、フラボノイド骨格にフッ素原子とフェニル基を有する有機化合物です。分子式C15H11FO2で表され、クロマン-4-オン(フラバノン)構造を基本骨格としています。フッ素置換により電子求引性効果が発現し、母核の反応性や物性が変化する点が特徴です。フェニル基の導入により疎水性が向上し、生体膜透過性の調整が可能となります。医薬品中間体や機能性材料の合成前駆体としての利用が期待され、特にフッ素原子の立体電子効果を活かした精密合成化学分野での応用が注目されています。結晶性が良好で取り扱い性に優れ、安定性の高い固体として供給可能です。

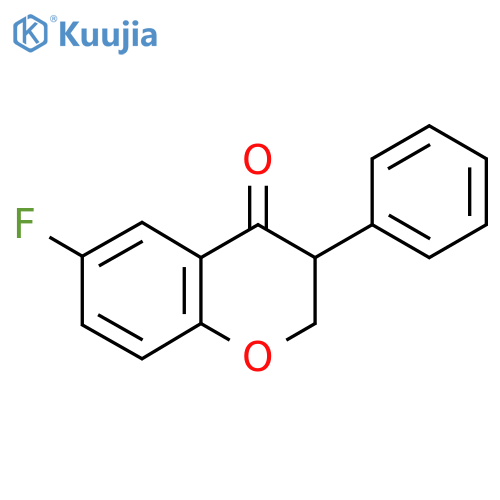

1370604-93-5 structure

商品名:6-Fluoro-3-phenylchroman-4-one

CAS番号:1370604-93-5

MF:C15H11FO2

メガワット:242.245047807693

CID:4937567

6-Fluoro-3-phenylchroman-4-one 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-3-phenylchroman-4-one

- 6-Fluoro-3-phenyl-chroman-4-one

- BDBM50380175

-

- インチ: 1S/C15H11FO2/c16-11-6-7-14-12(8-11)15(17)13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2

- InChIKey: XCIWPNWNQICFRM-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC2=C(C=1)C(C(C1C=CC=CC=1)CO2)=O

計算された属性

- せいみつぶんしりょう: 242.07430775 g/mol

- どういたいしつりょう: 242.07430775 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 312

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 242.24

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 26.3

6-Fluoro-3-phenylchroman-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM292328-1g |

6-Fluoro-3-phenylchroman-4-one |

1370604-93-5 | 97% | 1g |

$743 | 2022-06-13 | |

| Chemenu | CM292328-1g |

6-Fluoro-3-phenylchroman-4-one |

1370604-93-5 | 97% | 1g |

$701 | 2021-06-17 |

6-Fluoro-3-phenylchroman-4-one 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

1370604-93-5 (6-Fluoro-3-phenylchroman-4-one) 関連製品

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬